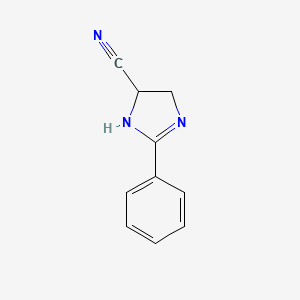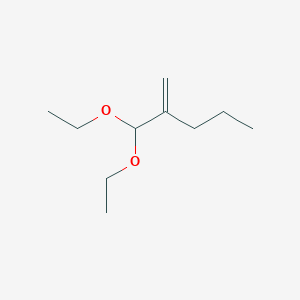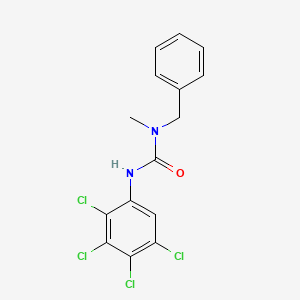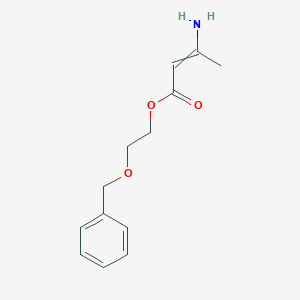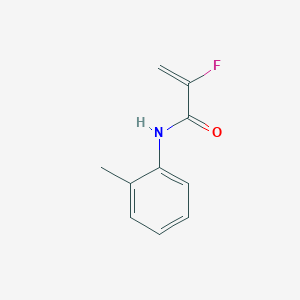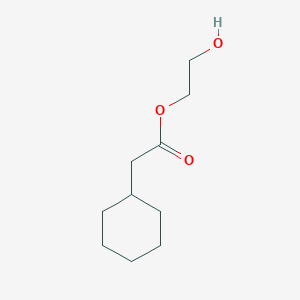
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate typically involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enylidene linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enylidene linkage can be reduced to form a saturated alkyl chain.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the enylidene linkage may produce a saturated alkyl chain.
科学研究应用
Chemistry
In chemistry, (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the discovery of new drugs or bioactive compounds.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to changes in their activity. The enylidene linkage and hydroxyl group may also play a role in its biological activity by participating in hydrogen bonding or other interactions with target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 5-methyl-2,4-dioxopyrimidine
- 1-(4-hydroxybut-2-enylidene)-2-oxopyrimidine
- 5-methyl-4-oxopyrimidine-2-olate
Uniqueness
What sets (1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate apart is its unique combination of functional groups. The presence of the enylidene linkage and hydroxyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
(1E)-1-(4-hydroxybut-2-enylidene)-5-methyl-4-oxopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C9H10N2O3/c1-7-6-11(4-2-3-5-12)9(14)10-8(7)13/h2-4,6,12H,5H2,1H3/b3-2?,11-4+ |
InChI 键 |
WWAUXDSILNSHJY-KJLAGPBGSA-N |
手性 SMILES |
CC1=C/[N+](=C\C=CCO)/C(=NC1=O)[O-] |
规范 SMILES |
CC1=C[N+](=CC=CCO)C(=NC1=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)


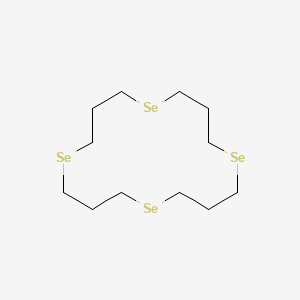
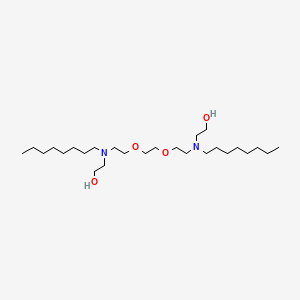

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
